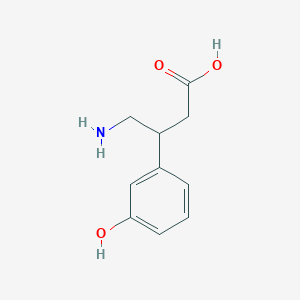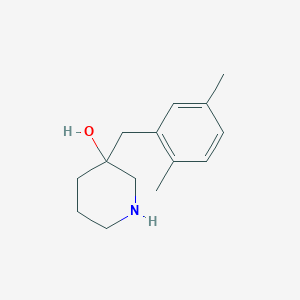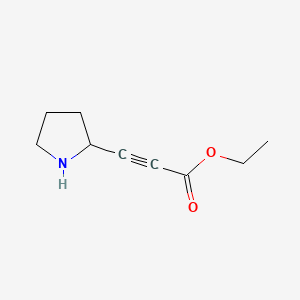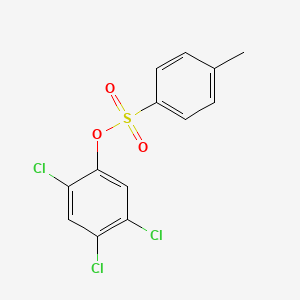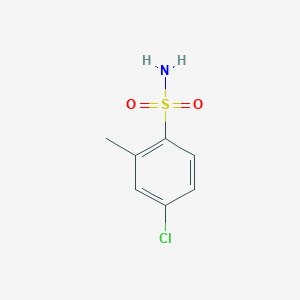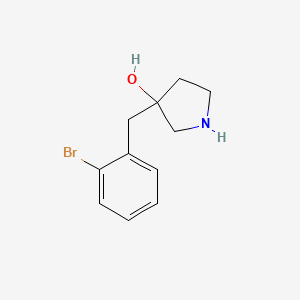
rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans: is a chiral compound with significant interest in various fields of chemistry and industry. This compound features a cyclobutane ring with an ethenyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization, can yield the desired compound . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are employed to separate and purify the racemic mixture .
Analyse Des Réactions Chimiques
Types of Reactions: rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ethenyl and carboxylic acid groups, which are reactive under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the ethenyl group to form corresponding carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid group to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group can yield carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.
Applications De Recherche Scientifique
rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
- rac-(1R,2S)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid
Uniqueness: rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans is unique due to its specific combination of a cyclobutane ring with an ethenyl and carboxylic acid group. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
79091-89-7 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-2-5-3-4-6(5)7(8)9/h2,5-6H,1,3-4H2,(H,8,9)/t5-,6-/m1/s1 |
Clé InChI |
ZMPDMVMEGRLDBH-PHDIDXHHSA-N |
SMILES isomérique |
C=C[C@@H]1CC[C@H]1C(=O)O |
SMILES canonique |
C=CC1CCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


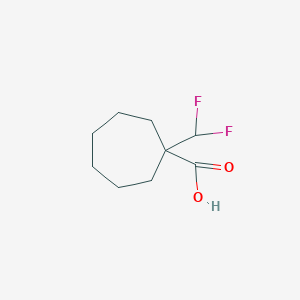
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)




